molecular formula C22H25N3O3S2 B2950364 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941962-36-3

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2950364
CAS No.: 941962-36-3
M. Wt: 443.58
InChI Key: BTYMXTNNJJMJBM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a 1-tosylpiperidine-4-carboxamide moiety at position 2. The compound has been explored in medicinal chemistry for its scaffold versatility, enabling modifications to target enzymes, receptors, or microbial systems .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-6-8-17(9-7-15)30(27,28)25-12-10-16(11-13-25)21(26)24-22-19(14-23)18-4-2-3-5-20(18)29-22/h6-9,16H,2-5,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYMXTNNJJMJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzo[b]thiophene scaffold is widely utilized in drug discovery due to its structural rigidity and ease of functionalization. Below is a comparative analysis of derivatives with analogous cores, focusing on substituent effects, biological activities, and applications.

Key Structural-Activity Relationships (SAR)

Sulfonamide and Tosyl Groups: The 1-tosylpiperidine substituent in the target compound introduces a sulfonamide group, known to enhance binding to enzymes (e.g., carbonic anhydrases) or microbial targets. In contrast, derivatives with benzylidene hydrazine-carboxamide groups (e.g., α-glucosidase inhibitors) prioritize hydrogen bonding and π-π stacking interactions .

Heterocyclic Appendages : Pyrazolo- and isoxazolopyridine substituents () improve cytotoxicity, likely via kinase inhibition, while azo dyes () leverage extended conjugation for antimicrobial activity .

Polar vs. Lipophilic Groups: The 3,5-dihydroxybenzamide derivative (SIM-53B) exhibits antioxidant activity due to phenolic hydroxyls, whereas lipophilic groups (e.g., benzylidene) in α-glucosidase inhibitors enhance membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Molecular Weight Aqueous Solubility Notable Properties
Target Compound 3.2 441.52 Low High thermal stability (sulfonamide group); moderate bioavailability.
α-Glucosidase Inhibitors (e.g., Zhang et al., 2021) 2.8–4.1 350–420 Moderate to low Benzylidene groups improve lipophilicity and target binding.
Antimicrobial Azo Dyes 1.5–2.5 300–450 Low (disperse dyes) Chromophoric systems enable fabric adhesion; MIC values dependent on substituents.
SIM-53B 1.9 341.38 Moderate Polar hydroxyl groups enhance solubility and radical scavenging.

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